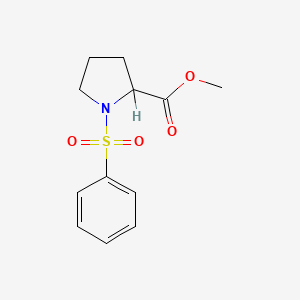

Methyl 1-(phenylsulfonyl)prolinate

Description

Historical Trajectories and Evolution of Proline-Based Organocatalysis

The journey of proline in organocatalysis began in the 1970s with the pioneering work on intramolecular aldol (B89426) reactions. nih.gov These early discoveries, though groundbreaking, lay dormant for several decades before a resurgence of interest in the early 2000s. This renaissance was sparked by the realization that proline and its simple derivatives could effectively catalyze a broad spectrum of asymmetric reactions, including aldol and Mannich reactions, Michael additions, and α-functionalizations. nih.govnih.gov This led to an explosion of research focused on modifying the proline structure to fine-tune its catalytic properties, giving rise to a diverse family of proline-based organocatalysts.

Strategic Importance of Sulfonyl Functionality in Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, the core structure of proline, is a common motif in numerous natural products and pharmaceuticals. nih.gov Its inherent chirality and conformational rigidity make it an excellent scaffold for developing chiral catalysts and auxiliaries. nih.gov The introduction of a sulfonyl group onto the pyrrolidine nitrogen atom, as seen in N-sulfonylated prolines, imparts several strategic advantages. The strongly electron-withdrawing nature of the sulfonyl group enhances the acidity of the carboxylic acid proton (in the case of the free acid) or influences the electronic environment of the ester group (in the case of esters like Methyl 1-(phenylsulfonyl)prolinate). This electronic modulation can significantly impact the formation and reactivity of key intermediates in catalytic cycles, such as enamines and iminium ions. Furthermore, the bulky sulfonyl group provides a distinct steric environment around the catalytic center, which can be crucial for achieving high levels of stereocontrol in asymmetric reactions. nih.gov

Scope and Research Significance of this compound in Contemporary Organic Synthesis

While the broader class of N-sulfonylated proline derivatives has seen extensive investigation, "this compound" itself serves primarily as a chiral building block and a precursor for more complex catalytic systems. Its significance lies in its potential for derivatization and its role in the synthesis of specialized organocatalysts.

The synthesis of this compound typically involves the reaction of L-proline methyl ester with benzenesulfonyl chloride under basic conditions. The resulting compound possesses a stable N-sulfonyl bond and a reactive ester functionality, making it an ideal starting material for further modifications.

Although direct catalytic applications of this compound are not widely reported in the literature, its structural motif is integral to many highly effective organocatalysts. For instance, the corresponding carboxylic acid, (2S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid, and related amide derivatives have been successfully employed in various asymmetric transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, which are known to be effective in promoting reactions such as aldol and Mannich reactions.

The research significance of this compound is therefore more as a foundational molecule. It provides a readily accessible, chiral platform upon which more elaborate and functionally diverse organocatalysts can be constructed. Its synthesis and purification are relatively straightforward, and its stability allows for its use in multi-step synthetic sequences.

Below is a table summarizing the key properties of this compound and its immediate precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 288154-77-8 | C₁₂H₁₅NO₄S | 269.32 |

| L-Proline methyl ester hydrochloride | 2133-40-6 | C₆H₁₂ClNO₂ | 165.62 |

Further research into the derivatization of this compound could lead to the discovery of novel catalysts with unique reactivity and selectivity profiles, further expanding the toolkit of the modern synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)11-8-5-9-13(11)18(15,16)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYZFCZKZOOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Phenylsulfonyl Prolinate and Analogues

Direct Sulfonylation Routes from Proline Precursors

A primary strategy for the synthesis of Methyl 1-(phenylsulfonyl)prolinate and its analogues involves the direct sulfonylation of proline or its ester derivatives. This approach is often characterized by its efficiency and the use of readily available starting materials.

Base-Mediated Coupling Reactions with Benzenesulfonyl Azides

A notable method for the direct synthesis of proline-derived benzenesulfonamides involves a one-pot, metal-free coupling reaction between proline and benzenesulfonyl azides. acs.orgnih.gov This reaction is typically mediated by a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov In this process, the base serves to deprotonate the proline, forming a prolinate intermediate. This intermediate then reacts with the benzenesulfonyl azide (B81097) to form a 4-methylbenzenesulfonic pyrrolidine-2-carboxylic anhydride (B1165640). nih.gov Subsequent intermolecular ester exchange between two molecules of this anhydride intermediate leads to the formation of the N-sulfonylated proline. nih.gov

A plausible reaction mechanism involves the initial deprotonation of the proline by DBU to form a prolinate ion. nih.gov This prolinate then reacts with the benzenesulfonyl azide to yield an intermediate anhydride. nih.gov Through intermolecular ester exchange, this leads to the formation of the tosylproline, which is then esterified to the final product. nih.gov

Optimization of Reaction Conditions for Esterification and Sulfonylation

The efficiency of the direct sulfonylation and esterification of proline is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

In the base-mediated coupling with benzenesulfonyl azides, 1,2-dichloroethane (B1671644) (DCE) has been identified as a particularly effective solvent, as it also participates in the reaction as a reactant for the esterification step, leading to the formation of a 2-chloroethyl ester. acs.orgnih.gov The use of a strong, non-nucleophilic base like DBU is crucial for driving the reaction to completion. acs.orgnih.gov Optimal yields have been reported at temperatures around 60 °C with a reaction time of approximately 6 hours. acs.org

The optimization of esterification processes for amino acids and their derivatives is a broader area of study. For instance, the esterification of oleic acid, a model for biodiesel production, has been optimized using various catalysts and reaction conditions, highlighting the importance of factors like methanol-to-acid molar ratio and catalyst dosage. researchgate.net While not directly involving this compound, these studies underscore the general principles of esterification optimization that are applicable to its synthesis.

Substrate Scope and Substituent Effects in Benzenesulfonyl Azide Reactions

The reaction of proline with substituted benzenesulfonyl azides has been shown to be tolerant of a variety of functional groups on the benzene (B151609) ring. nih.gov This allows for the synthesis of a diverse library of N-arylsulfonylated proline derivatives.

Research has demonstrated that benzenesulfonyl azides bearing both electron-donating and electron-withdrawing substituents at the para-position of the benzene ring are suitable substrates for this reaction, providing the corresponding products in moderate to good yields. nih.gov

Table 1: Influence of Substituents on the Benzene Ring of Benzenesulfonyl Azide on Product Yield nih.gov

| Substituent (at para-position) | Product Yield (%) |

| Methyl (electron-donating) | 84-88 |

| tert-Butyl (electron-donating) | 84-88 |

| Methoxy (electron-donating) | 84-88 |

| Fluorine (electron-withdrawing) | 78-83 |

| Chlorine (electron-withdrawing) | 78-83 |

| Bromine (electron-withdrawing) | 78-83 |

| Trifluoromethyl (electron-withdrawing) | 78-83 |

Synthesis of α-Ketosulfone Intermediates via Anion Chemistry

An alternative approach to phenylsulfonyl-containing amino acid derivatives involves the synthesis and subsequent manipulation of α-ketosulfone intermediates. This strategy offers a different retrosynthetic disconnection and can provide access to a variety of complex structures.

Enantioselective Preparation from N-Boc Amino Esters and Sulfones

The enantioselective synthesis of α-aryl-β2-amino esters has been achieved through the cooperative catalysis of an isothiourea and a Brønsted acid. nih.gov This method allows for the construction of chiral building blocks that can be further elaborated. While not a direct synthesis of this compound, the principles of enantioselective synthesis of amino esters are highly relevant.

A safe and efficient method for the preparation of chiral N-Boc-β3-amino acid methyl esters from α-amino acids has also been developed. nih.govrsc.org This process avoids hazardous reagents and is scalable, making it attractive for the synthesis of enantiomerically pure compounds. rsc.org The key steps involve a Wittig-type reaction, enol-keto isomerization, oxidative cleavage, and final methylation. nih.gov

Multicomponent Reaction Approaches to Related Phenylsulfonyl-Containing Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy, efficiency, and the ability to generate diverse molecular scaffolds. nih.govrug.nl

Several classical MCRs, such as the Ugi and Passerini reactions, are widely used in medicinal chemistry to generate libraries of compounds for drug discovery. beilstein-journals.org The Ugi reaction, in particular, is highly versatile and can be used to create a variety of heterocyclic scaffolds. beilstein-journals.orgnih.gov By incorporating a sulfonyl-containing component into an MCR, it is possible to synthesize a wide range of phenylsulfonyl-containing structures. For example, a one-pot, three-component reaction of a sulfonyl azide, methyl propiolate, and a secondary cyclic amine can produce sulfonyl amidines in good yields under mild, solvent-free conditions. openaccesspub.org

The Ugi four-component reaction (Ugi-4CR) can be followed by a deprotection and cyclization strategy (UDC) to produce heterocyclic scaffolds. nih.gov This approach has been used to synthesize 1,5-benzodiazepines, demonstrating the potential of MCRs to build complex, drug-like molecules. nih.gov The versatility of MCRs makes them a promising avenue for the discovery of novel phenylsulfonyl-containing compounds with potential biological activity. beilstein-journals.orgrug.nl

Chemical Reactivity and Transformation Pathways of Methyl 1 Phenylsulfonyl Prolinate Derivatives

General Reactivity Profiles of the Sulfonamide and Ester Moieties

The chemical character of Methyl 1-(phenylsulfonyl)prolinate is largely defined by the sulfonamide and methyl ester functionalities. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the pyrrolidine (B122466) nitrogen and the adjacent ester.

The sulfonamide moiety (SO₂-N) renders the nitrogen atom significantly less basic and nucleophilic compared to a typical secondary amine. This is due to the strong electron-withdrawing effect of the two sulfonyl oxygen atoms. Consequently, direct alkylation or acylation at the sulfonamide nitrogen is generally challenging under standard conditions. However, the sulfonamide group can activate the C5 position of the proline ring towards oxidation. For instance, copper-catalyzed Shono-type oxidations of N-acyl proline derivatives using oxidants like N-fluorobenzenesulfonimide (NFSI) can lead to the formation of an aminal at the C5 position. nih.gov This intermediate can then be trapped by various nucleophiles.

The methyl ester group (-COOCH₃) is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction is hydrolysis, which can be effected under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-(phenylsulfonyl)proline. This transformation is a fundamental step in many synthetic applications, allowing for subsequent amide bond formations or other carboxylate-specific reactions. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction of the ester group, for example with lithium aluminum hydride, would afford the corresponding primary alcohol, (1-(phenylsulfonyl)pyrrolidin-2-yl)methanol.

Nucleophilic and Electrophilic Transformations of the Pyrrolidine Ring

The pyrrolidine ring of this compound, while influenced by the activating phenylsulfonyl group, can still participate in a range of nucleophilic and electrophilic transformations.

Nucleophilic transformations primarily involve the attack of external nucleophiles on the pyrrolidine ring. The presence of the electron-withdrawing sulfonamide group can make the protons on the carbons adjacent to the nitrogen (C2 and C5) acidic, potentially allowing for deprotonation followed by reaction with electrophiles. More significantly, the C5 position is susceptible to oxidation to form an N-acyliminium ion intermediate, which is a powerful electrophile. This intermediate can then be attacked by a wide array of nucleophiles, including organometallic reagents, enolates, and silyl (B83357) enol ethers, leading to the introduction of a substituent at the C5 position. nih.gov

Electrophilic transformations on the pyrrolidine ring itself are less common due to the electron-deficient nature of the N-sulfonylated ring. However, electrophilic addition to a double bond within a pyrrolidine ring derivative is a viable strategy. For instance, if a double bond were introduced into the pyrrolidine ring, it would likely react with electrophiles in a manner influenced by the stereoelectronics of the ring and the directing effect of the substituents.

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The strategic modification of this compound and its derivatives allows for the synthesis of a wide array of analogues with diverse functionalities. These strategies often involve the selective manipulation of the proline ring system or the transformation of the sulfonyl group.

Selective Modifications of the Proline Ring System

The proline ring serves as a versatile scaffold for introducing structural diversity. Modifications can be targeted to various positions of the ring, leading to a range of substituted analogues.

One powerful strategy involves the functionalization of the C4 position . Starting from 4-hydroxyproline, a well-established precursor, a variety of substituents can be introduced via nucleophilic substitution reactions. The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (mesylate or tosylate), which can then be displaced by a wide range of nucleophiles, including azides, thiols, and halides. nih.gov These reactions often proceed with inversion of stereochemistry.

Functionalization at the C5 position can be achieved through methods like the Shono-type oxidation mentioned earlier. nih.gov This copper-catalyzed process allows for the introduction of various carbon and heteroatom nucleophiles at the C5 position of N-acylproline derivatives, providing access to a diverse set of 5-substituted proline analogues. nih.gov

The synthesis of 3-substituted prolines has also been extensively explored, often involving the cyclization of acyclic precursors or the direct functionalization of proline derivatives. mdpi.com These methods provide access to another class of structurally diverse proline analogues.

| Position | Modification Strategy | Example Reactants/Reagents | Resulting Functionality |

| C4 | Nucleophilic Substitution | Azides, Thiols, Halides | Azido, Thioether, Halogen |

| C5 | Shono-type Oxidation/Nucleophilic Addition | Organometallics, Enolates | Alkyl, Aryl, etc. |

| C3 | Cyclization/Direct Functionalization | Various | Diverse Substituents |

Formation of Vinyl Sulfones from Sulfonyl-Containing Intermediates

Vinyl sulfones are valuable synthetic intermediates and are known to be potent inhibitors of cysteine proteases. The phenylsulfonyl group in this compound derivatives can be a precursor to a vinyl sulfone moiety.

A common method for the synthesis of vinyl sulfones is the Horner-Wadsworth-Emmons olefination . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of proline derivatives, an appropriately protected α-amino aldehyde derived from proline can be reacted with diethyl ((phenylsulfonyl)methyl)phosphonate in the presence of a base to yield a γ-amino vinyl sulfone. nih.gov This approach has been successfully utilized in the synthesis of peptidyl vinyl sulfone derivatives. nih.gov

Another strategy involves the oxidation of vinyl sulfides . Phenyl vinyl sulfide, which can be prepared through various methods, can be oxidized to the corresponding phenyl vinyl sulfone using oxidizing agents like hydrogen peroxide. wikipedia.org While not a direct transformation of the starting compound, this highlights a general and important route to vinyl sulfones that could be adapted in a multi-step synthesis.

The table below summarizes key reagents and conditions for the formation of vinyl sulfones from sulfonyl-containing intermediates.

| Method | Key Reagents | Reaction Conditions | Product Type |

| Horner-Wadsworth-Emmons Olefination | Diethyl ((phenylsulfonyl)methyl)phosphonate, Aldehyde, Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | γ-Amino vinyl sulfone |

| Oxidation of Vinyl Sulfide | Phenyl vinyl sulfide, Hydrogen Peroxide | Acetic Acid | Phenyl vinyl sulfone |

Applications in Asymmetric Catalysis and Stereoselective Synthesis

Role as Chiral Organocatalyst in Carbon-Carbon Bond Formation Reactions

N-Acylsulfonamide derivatives of proline have proven to be effective catalysts for the direct asymmetric aldol (B89426) reaction. In a study by Ley and co-workers, an N-nosyl-proline-derived acylsulfonamide was used to catalyze the reaction between various aldehydes and ketones. These catalysts promote the formation of enamine intermediates, which then react with aldehydes with high stereoselectivity. The sulfonamide moiety is believed to play a key role in the transition state assembly through hydrogen bonding, leading to improved yields and selectivities compared to uncatalyzed or proline-only catalyzed reactions.

The asymmetric Mannich reaction, which provides access to valuable chiral β-amino acids and their derivatives, is significantly enhanced by N-sulfonylated proline catalysts. Research by Carter and Yang demonstrated the use of an N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide catalyst in syn-selective Mannich reactions. This catalyst provided excellent yields and high levels of diastereoselectivity and enantioselectivity. youtube.com A key advantage of this catalyst is its enhanced solubility in nonpolar solvents, allowing the reaction to be performed at higher concentrations and in industrially preferred solvents like 2-methyl-tetrahydrofuran. youtube.com Similarly, Ley et al. showed that their proline-derived acylsulfonamide catalyst effectively catalyzed the Mannich reaction between aldehydes, ketones, and anilines, yielding syn-adducts with high enantiomeric excess. williams.edu

Table 1: Performance of an N-Acylsulfonamide Proline Derivative in the Mannich Reaction Data sourced from a study by Ley et al. williams.edu

| Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| Benzaldehyde | Acetone | 95:5 | 96 | 81 |

| 4-Nitrobenzaldehyde | Acetone | >95:5 | >99 | 92 |

| Benzaldehyde | Cyclohexanone | >95:5 | >99 | 99 |

In the realm of Michael additions, N-sulfonylated proline catalysts have also shown great promise. The Ley group demonstrated that their acylsulfonamide catalyst was highly effective for the asymmetric Michael addition of ketones to nitro-olefins. williams.edu These reactions proceeded with high yields and excellent enantioselectivities (up to 97% ee). williams.edu The catalyst's design allows it to operate efficiently in a range of solvents, including non-polar ones where proline itself is ineffective. This versatility is crucial for developing robust cascade processes where multiple reaction steps are combined in a single pot.

Table 2: Asymmetric Michael Addition of Ketones to Nitrostyrene Catalyzed by an N-Acylsulfonamide Proline Derivative Data sourced from a study by Ley et al. williams.edu

| Ketone | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |

| Cyclohexanone | Toluene | 97 | 82 |

| Cyclopentanone | Toluene | 92 | 85 |

| Acetone | Chloroform | 82 | 75 |

The development of N-sulfonylated proline catalysts has been driven by the need to expand the substrate scope and optimize reaction conditions. The work by Carter and Yang illustrates this, where the p-dodecylphenylsulfonyl group was specifically chosen to enhance solubility in nonpolar media. youtube.com This modification allows the Mannich reaction to proceed efficiently with a variety of aldehyde and imine substrates, demonstrating broad applicability. youtube.com The Ley group's research also highlights catalyst optimization, comparing different N-acylsulfonamide and tetrazole derivatives of proline to find the most effective catalyst for aldol, Mannich, and Michael reactions. williams.edu Their findings indicate that systematic tuning of the N-substituent on the proline scaffold is a powerful strategy for improving catalyst performance, including yield, stereoselectivity, and compatibility with different solvent systems. williams.edu

Utilization as Chiral Auxiliary for Inducing Stereoselectivity in Synthetic Sequences

Beyond organocatalysis, the N-sulfonylated amino acid framework can be used as a chiral auxiliary. In this approach, the chiral unit is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is cleaved and can often be recovered. While direct examples using Methyl 1-(phenylsulfonyl)prolinate are not prevalent, the underlying principle has been demonstrated with structurally related compounds. For instance, Ghosh and co-workers have shown that acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols are highly effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov In their study, the N-arylsulfonamide-based auxiliary directed the cycloaddition with cyclopentadiene (B3395910) to proceed with complete endo-selectivity and high diastereoselectivity. nih.gov The auxiliary was then successfully removed under mild hydrolysis conditions, demonstrating its utility in asymmetric synthesis. nih.gov This showcases the potential of the N-sulfonylated amine motif to act as a robust and reliable chiral director.

Development of Proline Mimetics with Tuned Reactivity and Solubility Profiles

The modification of proline to create mimetics with improved properties is a central theme in modern organocatalysis. This compound and its analogs are prime examples of this strategy. Standard L-proline suffers from limitations such as low solubility in many common organic solvents (e.g., toluene, chloroform) and often requires high catalyst loadings (10-30 mol%) to be effective. williams.edu

The introduction of a lipophilic N-sulfonyl group, such as the p-dodecylphenylsulfonyl group used by Carter and Yang, directly addresses the solubility issue. youtube.com Their catalyst is readily soluble in nonpolar solvents, enabling reactions to be run at higher concentrations and facilitating product purification. youtube.com Ley's development of N-acylsulfonamide derivatives was also aimed at overcoming the practical limitations of proline. williams.edu These mimetics exhibit enhanced acidity and a different steric profile, which translates to higher reactivity and stereoselectivity, often at lower catalyst loadings compared to proline. williams.edu This "tuning" of the proline structure by N-sulfonylation provides a powerful method to create more practical and efficient catalysts for a wide range of asymmetric transformations.

Despite a comprehensive search for scientific literature, no specific research findings or detailed data could be located regarding the application of This compound in the asymmetric synthesis of pyrrolidine-based scaffolds and other nitrogen heterocycles.

Extensive database queries were performed to identify studies detailing the use of this specific compound as a catalyst or key intermediate in the formation of such heterocyclic structures. The searches encompassed a variety of terms, including asymmetric catalysis, stereoselective synthesis, cycloaddition reactions, and the synthesis of functionalized pyrrolidines and other nitrogen-containing rings.

Consequently, the creation of an article with detailed research findings and data tables, as per the requested outline, is not possible based on the currently available scientific literature. The absence of specific data on reaction conditions, yields, enantiomeric excesses, or diastereoselectivities for the involvement of this compound in these syntheses precludes the generation of the requested content.

Therefore, this report concludes that there is a lack of published research on the direct application of this compound in the asymmetric synthesis of pyrrolidine-based scaffolds and other nitrogen heterocycles.

Table of Compounds Mentioned

Mechanistic Elucidation of Reactions Catalyzed by or Involving Methyl 1 Phenylsulfonyl Prolinate Derivatives

Investigation of Key Reaction Intermediates

The primary mechanism through which proline and its N-substituted derivatives catalyze reactions such as aldol (B89426), Mannich, and Michael additions is via the formation of an enamine intermediate. This process begins with the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl compound (e.g., a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation, often assisted by a base or another molecule of the catalyst, generates the key enamine species.

For derivatives like Methyl 1-(phenylsulfonyl)prolinate, the strongly electron-withdrawing phenylsulfonyl group on the nitrogen atom significantly influences the properties of the catalyst and the enamine intermediate. While this group enhances the acidity of the N-H proton (in the corresponding amide), it also modulates the nucleophilicity of the resulting enamine. The formation of this enamine is considered a crucial step in the catalytic cycle, as it acts as the key nucleophile that attacks the electrophile in the subsequent stereodetermining step. Computational and experimental studies have focused on detecting and characterizing these elusive enamine intermediates to confirm their central role in the reaction pathway. The deprotonation of the iminium intermediate is now understood to be the dominant pathway for enamine formation in polar aprotic solvents like DMSO. researchgate.net

Transition State Analysis and Stereochemical Control Models (e.g., Houk-List Model)

The stereoselectivity observed in reactions catalyzed by proline derivatives is rationalized by analyzing the transition state (TS) of the C-C bond-forming step. The Houk-List model is a widely accepted transition state model that successfully predicts the stereochemical outcome of many proline-catalyzed reactions, particularly the intermolecular aldol reaction.

This model focuses on the transition state where the enamine intermediate attacks the electrophile (e.g., an aldehyde). Key features of the Houk-List model include:

Enamine Geometry: The enamine adopts a specific conformation to minimize steric hindrance.

Hydrogen Bonding: A crucial hydrogen bond forms between the carboxylic acid group of proline and the carbonyl oxygen of the electrophile. This interaction serves to activate the electrophile and lock its orientation. In the case of this compound, while a carboxylic acid is not present, analogous non-covalent interactions involving the ester and sulfonyl groups are proposed to play a similar orienting role.

Facial Selectivity: The bulky substituent on the proline ring (the N-phenylsulfonyl group) effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus controlling the absolute stereochemistry of the product.

Computational studies using density functional theory (DFT) have refined this model, identifying several key non-covalent interactions that stabilize the favored transition state. These interactions dictate which of the possible stereoisomeric transition states is lowest in energy.

| Interaction Type | Description | Role in Stereoselectivity |

|---|---|---|

| Hydrogen Bonding / Electrostatic Interaction | Interaction between the catalyst's functional groups (e.g., carboxylate, sulfonyl oxygen) and the electrophile. | Orients the electrophile for a specific facial attack. |

| Steric Repulsion | Repulsion between the catalyst's bulky groups (e.g., phenylsulfonyl) and the substituents on the reactants. | Disfavors transition states leading to minor stereoisomers. |

| C-H/π Interaction | A weak stabilizing interaction between a C-H bond and a π-system, such as a phenyl ring on the electrophile. | Can provide additional stabilization to the favored transition state geometry. |

Kinetic Isotope Effect Studies for Determination of Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms and identify the rate-determining step (RDS). This effect arises from the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13). A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the RDS.

In the context of reactions involving this compound derivatives, KIE studies can be designed to confirm the proposed mechanism. For instance, if the C-C bond formation between the enamine and the electrophile is the rate-determining step, as suggested by the Houk-List model, a primary carbon KIE (¹²k/¹³k) would be expected when the reacting carbon of the enamine or electrophile is isotopically labeled.

| Isotopic Substitution | Bond Being Formed/Broken in RDS | Expected KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| ¹³C at α-carbon of enamine | α-C(enamine) — C(electrophile) | > 1 (Normal) | Supports C-C bond formation as the rate-determining step. |

| ²H at α-carbon of carbonyl substrate | C-H bond at α-position | ≈ 1 (No effect) | Indicates that deprotonation to form the enamine occurs before the rate-determining step. |

| ¹³C at carbonyl of electrophile | α-C(enamine) — C(electrophile) | > 1 (Normal) | Also supports C-C bond formation as the rate-determining step. |

Computational studies have shown that computed kinetic isotope effects for the Houk-List mechanism are compatible with experimental observations, lending further support to this model and confirming that the C-C bond formation is indeed the rate-limiting step.

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Stereochemical Analysis

The successful application and mechanistic study of catalysts like this compound rely heavily on precise analytical techniques to monitor reaction progress and, most importantly, to determine the stereochemical outcome.

Chiral High-Performance Liquid Chromatography (HPLC): This is the benchmark technique for determining the enantiomeric excess (ee) of a chiral product. The method involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability. By comparing the peak areas of the two enantiomers in the chromatogram, an accurate ee value can be calculated. This is essential for evaluating the effectiveness of the asymmetric catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the diastereomeric ratio (d.r.) of the reaction products. When a reaction creates a second stereocenter, diastereomers are formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. Protons in the different diastereomers are in slightly different chemical environments, leading to separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. This technique is often used in conjunction with chiral HPLC to provide a complete stereochemical profile of the reaction products.

| Technique | Primary Application | Information Obtained | Typical Conditions/Observations |

|---|---|---|---|

| Chiral HPLC | Stereochemical Analysis | Enantiomeric Excess (ee) | Isocratic elution with hexane/isopropanol on a polysaccharide-based chiral column; UV detection. |

| ¹H NMR Spectroscopy | Structural & Stereochemical Analysis | Diastereomeric Ratio (d.r.), Structural Confirmation | High-field NMR (≥400 MHz); distinct chemical shifts for protons in different diastereomers; integration of signals to find the ratio. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Methyl 1-(phenylsulfonyl)prolinate, DFT studies could provide significant insights into its reactivity and the mechanisms of reactions in which it participates.

Researchers could employ DFT calculations to map the potential energy surface of a reaction involving this compound. This would allow for the identification of stationary points, including reactants, products, intermediates, and, crucially, transition states. The geometries of these transition states can be optimized, and their energies calculated to determine the activation barriers of the reaction. This information is vital for understanding the kinetics and feasibility of a chemical transformation. For instance, in a potential hydrolysis reaction of the methyl ester group, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of methanol, elucidating the complete reaction pathway and the associated energy changes.

Molecular Modeling for Ligand-Substrate Interactions and Catalyst Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling would be particularly valuable in understanding its interactions with biological targets or in the design of catalysts for its synthesis or transformation.

If this compound were being investigated as a potential ligand for a protein, molecular docking simulations could predict its binding mode and affinity. These simulations would place the molecule into the active site of the protein and calculate a scoring function to estimate the strength of the interaction. This can guide the design of more potent analogs. Furthermore, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. In the realm of catalyst design, molecular modeling could be used to design a chiral catalyst that selectively produces a specific stereoisomer of this compound. By modeling the interaction between the catalyst and the substrates, researchers can rationalize and predict the stereochemical outcome of the reaction.

Quantum Chemistry Approaches for Elucidating Electronic Properties Relevant to Reactivity and Selectivity

Quantum chemistry methods provide a fundamental understanding of the electronic properties of a molecule, which are intrinsically linked to its reactivity and selectivity. For this compound, these approaches can offer a detailed picture of its electronic structure.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Additionally, the distribution of electron density and the molecular electrostatic potential (MEP) can be calculated and visualized. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide for predicting the sites of chemical attack. For example, the carbonyl oxygen of the ester group in this compound would be expected to be an electron-rich site, while the carbonyl carbon would be electron-poor. These fundamental electronic properties are key to understanding and predicting the chemical behavior of the compound.

Synthesis of Complex Molecular Architectures Utilizing Methyl 1 Phenylsulfonyl Prolinate As a Chiral Building Block

Synthesis of Gamma-Amino-Functionalized Vinyl Sulfones

Gamma-amino-functionalized vinyl sulfones are important synthetic intermediates and have been identified as potent inhibitors of cysteine proteases. universityofgalway.ie The synthesis of these compounds can be approached through various strategies, including the functionalization of existing amino acid scaffolds.

While direct conversion of Methyl 1-(phenylsulfonyl)prolinate to a gamma-amino-functionalized vinyl sulfone via ring opening is a challenging transformation, related methods utilizing N-protected amino acids offer a viable pathway. A notable approach involves the visible-light-induced oxidative decarboxylation of N-protected amino acids and their subsequent radical addition to vinyl sulfones. researchgate.net

In this type of reaction, an N-protected amino acid, such as N-Boc-proline, can undergo a photoredox-catalyzed decarboxylation to generate an α-amino radical. nih.gov This nucleophilic radical can then add to an electron-deficient olefin like a vinyl sulfone. A subsequent elimination step would yield the desired allylic amine product. nih.gov Following this logic, the carboxylic acid derived from the hydrolysis of this compound would be a suitable substrate for such a decarboxylative coupling reaction.

An alternative strategy involves the enantioselective α-amination of an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to introduce the vinyl sulfone moiety. universityofgalway.ie For instance, the reaction of an aldehyde with di-tert-butyl azodicarboxylate in the presence of a proline catalyst, followed by the addition of diethyl [(phenylsulfonyl)methyl]phosphonate, yields optically active N,N'-diprotected trans-(phenylsulfonyl)vinyl hydrazine (B178648) products. universityofgalway.ie These can then be converted to the corresponding γ-amino-substituted vinyl sulfones. universityofgalway.ie

A general representation of the decarboxylative coupling approach is shown in the table below:

| N-Protected Amino Acid | Coupling Partner | Key Steps | Product Class |

| N-Phenylsulfonyl-proline | Vinyl Sulfone | Photoredox-catalyzed decarboxylation, radical addition, elimination | Allylic Amine |

These methods underscore the potential to transform the proline core of this compound into valuable, functionalized acyclic structures like gamma-amino vinyl sulfones.

Approaches to Indole and Pyrrolidine-Based Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a cornerstone of many biologically active alkaloids and pharmaceuticals. This compound, as a pre-functionalized and chirally pure proline derivative, is an ideal starting material for the synthesis of more complex pyrrolidine and indole-based heterocyclic scaffolds.

The inherent structure of N-protected proline derivatives allows for the stereoselective introduction of substituents at various positions of the pyrrolidine ring. For example, the development of synthetic routes to 4-(arylmethyl)proline derivatives has been achieved through a Suzuki cross-coupling reaction. ethz.ch This involves the hydroboration of a 4-methyleneproline (B1208900) derivative, itself synthesized from a protected proline, to form an organoborane intermediate that subsequently participates in the palladium-catalyzed cross-coupling with aryl bromides. ethz.ch

Furthermore, the N-phenylsulfonyl group can direct the stereochemical outcome of reactions. The diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including intramolecular aminooxygenation of alkenes derived from amino acids. researchgate.net The N-sulfonyl group plays a crucial role in these cyclization reactions, influencing the stereoselectivity of the newly formed stereocenters.

The versatility of the proline scaffold is further demonstrated in the synthesis of complex fused heterocyclic systems. The 1,3-dipolar cycloaddition of azomethine ylides, generated from N-acylated proline derivatives, remains a powerful tool for constructing polysubstituted pyrrolidines in a highly controlled manner. researchgate.net

Below is a table summarizing synthetic strategies for elaborating the proline scaffold:

| Starting Material Scaffold | Reaction Type | Key Reagents/Catalysts | Resulting Scaffold |

| 4-Methylene-N-Boc-prolinate | Suzuki Cross-Coupling | 9-BBN, PEPPSI catalyst, Aryl bromide | 4-(Arylmethyl)proline derivative ethz.ch |

| 4-Pentenyl Sulfonamide | Intramolecular Aminooxygenation | Copper(II) promoter | 2,5-cis-Disubstituted Pyrrolidine researchgate.net |

| N-Acyl Proline Derivative | [3+2] Cycloaddition | Carbonyl compound, Dipolarophile | Polysubstituted Pyrrolidine/Pyrrolizidine researchgate.net |

Future Research Directions and Potential Innovations in Phenylsulfonylprolinate Chemistry

Design and Synthesis of Next-Generation Sulfonylprolinate Catalysts with Enhanced Efficiency and Selectivity

The performance of Methyl 1-(phenylsulfonyl)prolinate in known transformations like aldol (B89426), Mannich, and Michael reactions provides a benchmark for improvement. researchgate.net Future research will focus on the rational design of second-generation catalysts to achieve superior performance. nih.gov This involves strategic modifications to the catalyst's core structure to enhance its activity, broaden its substrate scope, and increase its enantioselectivity.

Key areas for innovation include:

Electronic Tuning: The electronic properties of the phenylsulfonyl moiety can be modulated by introducing electron-donating or electron-withdrawing groups onto the aromatic ring. This allows for fine-tuning of the Lewis basicity of the sulfonamide nitrogen, which is crucial for the catalytic cycle.

Steric Modification: Altering the steric bulk around the catalytic center can improve stereoselectivity by creating more defined transition states. This can be achieved by introducing bulky substituents on the phenylsulfonyl group or by modifying the proline ring itself, for instance, with alkyl or aryl groups at the 4- or 5-positions. researchgate.net

Conformational Rigidity: Introducing conformational constraints, such as by synthesizing bicyclic or spirocyclic proline analogues, can reduce the number of available transition states, leading to higher selectivity. nih.gov

Table 1: Hypothetical Next-Generation Sulfonylprolinate Catalysts and Targeted Improvements

| Catalyst Name | Structural Modification | Targeted Improvement | Scientific Rationale |

|---|---|---|---|

| Methyl 1-((4-nitrophenyl)sulfonyl)prolinate | Electron-withdrawing nitro group on the phenyl ring. | Increased catalytic activity. | Enhances the acidity of the proline carboxylic acid (or its enamine intermediate), potentially accelerating the turnover rate. |

| Methyl 1-((2,4,6-triisopropylphenyl)sulfonyl)prolinate | Bulky isopropyl groups on the phenyl ring. | Enhanced enantioselectivity. | Increases steric hindrance around the active site, forcing a more ordered and selective approach of the substrates. |

| (2S,4R)-Methyl 4-fluoro-1-(phenylsulfonyl)prolinate | Fluorine substitution on the proline ring. | Altered stereochemical preference and stability. | The electronegative fluorine atom can influence the pucker of the proline ring and the stability of key intermediates through stereoelectronic effects. researchgate.net |

Exploration of Novel Reaction Methodologies and Unprecedented Transformations

While N-sulfonylated proline derivatives are known to catalyze canonical C-C bond-forming reactions, a significant area for future growth lies in discovering entirely new applications. nih.govresearchgate.net Research can be directed toward employing these catalysts in more complex or previously inaccessible transformations.

Future avenues of exploration include:

Asymmetric Cycloadditions: Exploring the use of sulfonylprolinate catalysts in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions. Achieving high stereocontrol in these transformations would provide powerful tools for the synthesis of cyclic and heterocyclic compounds.

Activation of New Substrate Classes: Developing catalysts capable of activating previously unreactive or challenging substrate classes. This could involve, for example, the functionalization of C-H bonds or the asymmetric transformation of unconventional electrophiles or nucleophiles.

Table 2: Potential Novel Reactions for Sulfonylprolinate Catalysis

| Reaction Type | Hypothetical Transformation | Scientific Rationale |

|---|---|---|

| Asymmetric Aza-Diels-Alder Reaction | Reaction of a diene with an imine to form a chiral tetrahydropyridine (B1245486) derivative. | The catalyst could activate the imine via iminium ion formation, while the sulfonyl group's steric and electronic features control the facial selectivity of the diene's approach. nih.gov |

| Organocatalytic Baeyer-Villiger Oxidation | Oxidation of a cyclic ketone to the corresponding lactone using a peroxide source. | A suitably designed sulfonylprolinate could act as a chiral Lewis base to activate the ketone and direct the stereoselective migration of a carbon atom. |

| Desymmetrization of Meso Compounds | Enantioselective acylation or alkylation of a meso-diol or diamine. | The chiral catalyst would selectively react with one of the two identical functional groups, breaking the compound's symmetry and inducing chirality. |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry increasingly demand more sustainable and efficient manufacturing processes. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in safety, scalability, and efficiency. tandfonline.comumontreal.ca A key future direction is the adaptation of sulfonylprolinate catalysis for flow systems.

This integration relies heavily on catalyst immobilization, which involves attaching the catalyst to a solid support. This prevents the catalyst from being washed away with the product stream and allows for its easy separation and reuse, a major advantage over homogeneous catalysis. umontreal.canih.gov

Future research will focus on:

Developing robust immobilization strategies: This includes covalently bonding sulfonylprolinate derivatives to polymer resins, silica (B1680970) gels, or monolithic supports. elsevierpure.comresearchgate.net The linker used to tether the catalyst must be stable under the reaction conditions and should not interfere with the catalytic activity.

Designing packed-bed reactors: Once immobilized, the catalyst can be packed into a column to create a reactor bed. The substrate solution is then pumped through the column, where the transformation occurs. Optimizing flow rates, temperature, and reactor design will be crucial for maximizing conversion and product purity. nih.gov

Table 3: Comparison of Batch vs. Immobilized Flow Processes

| Parameter | Traditional Batch Process | Immobilized Flow Process |

|---|---|---|

| Catalyst Separation | Often requires difficult chromatographic purification. | Simple physical separation; catalyst remains in the reactor. nih.gov |

| Catalyst Reusability | Difficult; catalyst is often consumed or lost during workup. | High reusability, leading to lower costs and waste. umontreal.ca |

| Process Control | Heat and mass transfer can be limiting, especially on a large scale. | Superior control over reaction parameters (temperature, pressure, residence time). tandfonline.com |

| Safety | Handling large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time minimize risks. |

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate large collections of structurally diverse small molecules. wikipedia.orglibretexts.org The goal of DOS is to explore chemical space broadly to find new molecules with novel biological activities. organic-chemistry.org Sulfonylprolinate catalysts are well-suited for DOS because a single catalyst can often be used to transform a wide range of substrates, or a library of related catalysts can be used to generate stereochemical and structural diversity. nih.gov

Future applications in this area will involve:

Scaffold Diversity: Using a sulfonylprolinate catalyst to perform a key bond-forming reaction that can be followed by different cyclization or functionalization pathways to produce a variety of core molecular skeletons.

Stereochemical Diversity: Employing both enantiomers of a catalyst, or a library of diastereomeric catalysts, to systematically generate all possible stereoisomers of a complex product.

Appendage Diversity: Starting with a range of building blocks (e.g., different aldehydes and ketones in an aldol reaction) to create a library of products with varied peripheral functional groups.

A prospective DOS strategy could involve a sulfonylprolinate-catalyzed Michael addition as a key complexity-generating step, followed by divergent reaction pathways to yield a library of distinct heterocyclic scaffolds. elsevierpure.com

Table 4: Illustrative Diversity-Oriented Synthesis Strategy

| Stage | Description | Source of Diversity |

|---|---|---|

| Stage 1: Building Block Variation | React a library of diverse aldehydes and nitroalkenes. | Appendage Diversity |

| Stage 2: Catalytic Michael Addition | Use a library of sterically and electronically varied sulfonylprolinate catalysts. | Stereochemical Diversity |

| Stage 3: Divergent Functionalization | Subject the resulting γ-nitroaldehydes to different reaction conditions (e.g., reductive amination, Wittig reaction, Paal-Knorr synthesis). | Scaffold Diversity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(phenylsulfonyl)prolinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of methyl prolinate using phenylsulfonyl chloride under anhydrous conditions. Optimization includes controlling stoichiometric ratios (e.g., 2:1 molar ratio of prolinate to sulfonylating agent) and using a base like triethylamine to scavenge HCl. Purification via silica gel column chromatography with ethyl acetate/hexane gradients improves yield, as demonstrated in analogous prolinate syntheses . Catalytic methods, such as Rh(II)-mediated reactions, may enhance stereoselectivity in derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Identify sulfonyl group deshielding effects on adjacent protons (δ 3.0–3.5 ppm for CH₂-SO₂).

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and sulfonyl-attached carbons (δ ~55 ppm).

- FT-IR : Validate sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹.

Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass (C₁₂H₁₅NO₄S: 277.07 g/mol). Cross-reference with analogous sulfonylated prolinates for peak assignments .

Q. What are the key stability considerations for storing Methyl 1-(phenylsulfonyl)propan-2-one, and how can degradation products be identified?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation pathways include hydrolysis of the ester group or sulfonyl cleavage. Monitor via HPLC with UV detection (λ = 254 nm) for byproducts like phenylsulfinic acid or proline derivatives. Accelerated stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) can identify dominant degradation mechanisms .

Advanced Research Questions

Q. How can this compound be utilized as a catalyst or chiral auxiliary in asymmetric synthesis, and what are the mechanistic implications?

- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, stabilizing transition states in Rh(II)-catalyzed cyclopropanations or C–H insertions. For example, in vinyldiazomethane reactions, the prolinate moiety directs enantioselectivity via steric and electronic interactions with the metal center. Mechanistic studies should combine kinetic isotope effects (KIEs) and DFT calculations to map stereochemical outcomes .

Q. When encountering contradictory data on the reactivity of this compound in different solvent systems, what methodological approaches can resolve these discrepancies?

- Methodological Answer : Systematically vary solvent polarity (e.g., toluene vs. DMF) and monitor reaction progress using in situ techniques like ReactIR or LC-MS. For example, polar aprotic solvents may stabilize zwitterionic intermediates, altering reaction pathways. Pair experimental data with computational solvation models (e.g., COSMO-RS) to correlate solvent effects with activation energies .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use immobilized chiral catalysts (e.g., Rh(II)-prolinate complexes on silica) to enhance recyclability and reduce metal leaching. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and optimize residence time/temperature to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.